BPN-15606
Description
Historical Context of Gamma-Secretase Modulator Development and Prior Challenges
Alzheimer's disease (AD) is a neurodegenerative disorder characterized by the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. bohrium.com The amyloid hypothesis posits that the dysregulation of Aβ production and clearance is a key event in AD pathology. nih.gov Aβ is produced through the sequential cleavage of the amyloid-β precursor protein (APP) by β-secretase and γ-secretase. bohrium.com The aggregation-prone Aβ42 peptide is considered particularly central to AD pathology. bohrium.com
Initial therapeutic strategies targeting γ-secretase focused on inhibiting its activity altogether using γ-secretase inhibitors (GSIs). nih.govdzne.de While GSIs could lower Aβ levels, clinical trials revealed significant challenges. nih.govtandfonline.com Gamma-secretase is a multi-component enzyme complex with numerous substrates beyond APP, including the Notch receptor, which is critical for various cellular processes. nih.govdzne.detandfonline.com Inhibiting γ-secretase broadly led to mechanism-based toxicities due to the disruption of Notch signaling and the processing of other essential substrates. nih.govtandfonline.commdpi.com For instance, the GSI semagacestat (B1675699) failed in Phase 3 trials and was associated with adverse events and even cognitive worsening. tandfonline.com
Chemical Scaffold Evolution: From Bridged Aromatics to Pyridazine-Derived Gamma-Secretase Modulators
The search for improved GSMs involved the exploration of various chemical scaffolds. An early class of GSMs were aryl 2-aminothiazole (B372263) derivatives, referred to as AGSMs, which demonstrated potent Aβ42 lowering activity. bohrium.com These compounds featured a tetracyclic scaffold composed of bridged linear aromatics. researchgate.net While potent, there was a need to improve their physicochemical properties to facilitate preclinical and clinical development. cambridge.org
Subsequent research led to the discovery of novel classes of GSMs. A significant step in the evolution of GSM scaffolds was the introduction of novel heterocycles aimed at optimizing activity and drug-like properties. bohrium.comescholarship.org This effort culminated in the discovery of a novel class of pyridazine-derived soluble GSMs (SGSMs). bohrium.comnih.govcurealz.org This pyridazine (B1198779) scaffold represented a departure from the earlier bridged aromatics and provided a foundation for developing compounds with enhanced potency and aqueous solubility. bohrium.comnih.govcurealz.org this compound is a potent novel pyridazine-containing GSM that emerged from this research. nih.govrupress.orgescholarship.org
Iterative Structural Activity Relationship (SAR) and Structural Property Relationship (SPR) Analyses in Compound Design
The development of this compound and related pyridazine-derived GSMs involved iterative rounds of structural optimization guided by detailed Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses. nih.govresearchgate.net SAR studies focused on understanding how modifications to the chemical structure affected the compound's activity in attenuating Aβ42 production. nih.govresearchgate.net SPR analyses were crucial for evaluating and improving the drug-like properties of the compounds, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.govresearchgate.net
Multiparametric screening of the pyridazine analogues allowed for the assessment of their potency in reducing Aβ42 production in vitro. nih.gov Many analogues demonstrated potent activity, with some showing IC₅₀ values for Aβ42 secretion inhibition in cell-based assays at concentrations of 10 nM or less, without inhibiting Notch proteolysis. nih.gov These analyses facilitated the triage of numerous compounds and the generation of SPRs, guiding further structural modifications. nih.gov
The iterative nature of SAR and SPR analyses allowed researchers to mitigate liabilities identified in earlier compounds and refine the chemical scaffold to achieve a balance of potent activity and favorable drug-like properties. nih.govresearchgate.net This process was instrumental in the identification of this compound as a promising candidate. nih.gov
Strategic Integration of Heterocycles in this compound Development
The strategic integration of heterocycles was a key aspect of the structural optimization process that led to this compound. bohrium.comnih.gov The insertion of specific heterocyclic motifs, such as the methoxypyridine moiety within the pyridazine scaffold, provided compounds with improved activity in reducing Aβ42 production and enhanced properties, including solubility. researchgate.netescholarship.org
This compound itself contains a pyridazine core, a methoxypyridine group, and a methylimidazole moiety, along with a fluorophenyl ethylamine (B1201723) substituent. escholarship.orgmedkoo.comuni.lu The precise arrangement and chemical nature of these heterocycles and substituents were critical in conferring the desired pharmacological profile, including high potency in lowering Aβ42 levels and acceptable pharmacokinetic properties. bohrium.comnih.govcambridge.orgmedchemexpress.com
Detailed Research Findings
In cell-based studies using SHSY5Y neuroblastoma cells, this compound demonstrated potent attenuation of Aβ42 and Aβ40 production, with reported IC₅₀ values of 7 nM and 17 nM, respectively. medchemexpress.comglpbio.com It also concurrently potentiated the production of Aβ38. researchgate.netresearchgate.net
In vivo studies in rats and mice showed that this compound significantly lowered Aβ42 levels in the central nervous system at doses as low as 5-10 mg/kg. cambridge.orgescholarship.orgscience.gov Acute, subchronic, and chronic efficacy studies demonstrated significant lowering of Aβ42 levels in plasma, cerebrospinal fluid (CSF), and brain extracts of rats and mice at doses considerably lower than those required for previously developed GSMs. nih.govrupress.org
In a study with 3-month-old PSAPP transgenic mice, a model for AD, chronic administration of this compound (10 mg/kg/day) for six months significantly reduced amyloid plaque load. nih.gov this compound treatment also countered cognitive deficits, normalized synaptic protein levels and tau phosphorylation, and reduced astrocytosis and microgliosis in a mouse model of Down syndrome. nih.gov
The following table summarizes some key in vitro potency data for this compound:
| Assay Type | Compound | IC₅₀ (Aβ42) | IC₅₀ (Aβ40) | EC₅₀ (Aβ38) |
| SHSY5Y-APP cell-based screening assays researchgate.netmedchemexpress.comglpbio.com | This compound | 7 nM | 17 nM | Potentiated |
Note: EC₅₀ for Aβ38 indicates the concentration required to achieve 50% of the maximal potentiation.
Allosteric Modulation of the Gamma-Secretase Enzyme Complex
This compound functions as an allosteric modulator of the γ-secretase complex. nih.govresearchgate.netnih.gov Unlike γ-secretase inhibitors (GSIs) which block the enzyme's active site, this compound binds to a distinct, allosteric site on the multi-subunit enzyme. nih.govresearchgate.netd-nb.info This binding event induces a conformational change in the γ-secretase complex. acs.org This modulation specifically enhances the processivity of the enzyme, altering how it sequentially cleaves the C-terminal fragment of the amyloid precursor protein (APP-CTF). nih.govresearchgate.net The γ-secretase complex is composed of four main protein subunits: Presenilin (PS1 or PS2), Nicastrin, Aph-1 (anterior pharynx defective-1), and Pen-2 (presenilin enhancer-2). rupress.orgnih.govd-nb.info this compound's interaction with this complex is what drives the specific changes in Aβ peptide production profiles. nih.gov
Differential Processing of Amyloid Precursor Protein (APP) by this compound
The allosteric modulation by this compound leads to a differential processing of APP, resulting in a shift from the production of highly amyloidogenic Aβ peptides to shorter, less harmful variants. escholarship.orgrupress.org This is achieved without affecting the initial ε-site cleavage of APP, a critical step in the proteolytic cascade. rupress.org
Attenuation of Amyloid-Beta 42 and Amyloid-Beta 40 Production
A primary and significant effect of this compound is the potent reduction in the production of amyloid-beta 42 (Aβ42) and, to a lesser extent, amyloid-beta 40 (Aβ40). nih.govescholarship.orgrupress.org These two peptides are considered the most pathogenic forms, with Aβ42 being particularly prone to aggregation and forming the core of amyloid plaques seen in Alzheimer's disease. escholarship.org
In preclinical studies, this compound has demonstrated robust, dose-dependent lowering of Aβ42 and Aβ40 in the brain, plasma, and cerebrospinal fluid (CSF) of various animal models. rupress.orgnih.gov For instance, in a study involving Ts65Dn mice, a model for Down syndrome, oral administration of this compound significantly decreased the levels of both Aβ42 and Aβ40 in the cortex and hippocampus. nih.gov Similarly, in C57BL/6J mice exposed to urban nanoparticulate matter, this compound treatment led to a 45% decrease in Aβ42 and a 35% decrease in Aβ40. usc.edu
Table 1: In Vitro Efficacy of this compound in Human Neuroblastoma Cells
| Peptide | IC₅₀ Value (nM) | Cell Line |
| Amyloid-Beta 42 | 7 | SH-SY5Y |
| Amyloid-Beta 40 | 17 | SH-SY5Y |
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound for the production of Aβ42 and Aβ40 in human SH-SY5Y neuroblastoma cells. Data sourced from multiple studies. nih.govmedchemexpress.comcambridge.org
Potentiation of Carboxyl-Truncated Amyloid-Beta 38 and Amyloid-Beta 37 Peptides
Concurrently with the reduction of longer Aβ peptides, this compound and other GSMs increase the production of shorter, carboxyl-truncated Aβ species, notably Aβ38 and Aβ37. escholarship.orgrupress.orgresearchgate.net This shift is a hallmark of γ-secretase modulation and is believed to occur because the altered enzyme complex continues to process the Aβ42 and Aβ40 peptides into these shorter, non-fibrillar forms. rupress.orgacs.org The potentiation of Aβ38 and Aβ37 is a direct consequence of the enhanced processivity of the γ-secretase enzyme induced by this compound. escholarship.orgrupress.org
Table 2: Effect of this compound on Aβ Peptide Profile in PSAPP Transgenic Mice
| Peptide | Effect |
| Plasma Aβ42 | Robust Decrease |
| Plasma Aβ40 | Robust Decrease |
| Plasma Aβ38 | Significant Potentiation |
This table shows the observed effects on different amyloid-beta peptide levels in the plasma of PSAPP transgenic mice following treatment with a compound from the same class as this compound. rupress.org
Specificity of Gamma-Secretase Modulation: Lack of Notch Cleavage Inhibition
A critical feature that distinguishes this compound and other GSMs from early-generation γ-secretase inhibitors (GSIs) is its specificity. rupress.orgalzforum.org The γ-secretase complex is responsible for cleaving numerous substrates in addition to APP, including the Notch receptor, which is vital for proper cellular differentiation and function. researchgate.netalzforum.org Inhibition of Notch cleavage by GSIs has been associated with significant side effects, leading to the failure of these inhibitors in clinical trials. rupress.orgalzforum.org
This compound is a "Notch-sparing" modulator. nih.govescholarship.org Studies have shown that it does not inhibit the γ-secretase-mediated proteolysis of Notch, even at concentrations significantly higher than those required to reduce Aβ42. escholarship.orgnih.govresearchgate.net For example, research indicates no effect on Notch cleavage at doses as high as 25 µM, a concentration many folds higher than its IC₅₀ for Aβ42 reduction. nih.govresearchgate.net This specificity is attributed to its allosteric mechanism, which modulates rather than inhibits the enzyme's function, preserving its ability to process other essential substrates like Notch. rupress.orgnih.gov
Properties
CAS No. |
1914989-49-3 |
|---|---|
Molecular Formula |
C23H23FN6O |
Molecular Weight |
418.48 |
IUPAC Name |
(S)-[1-(4-Fluoro-phenyl)-ethyl]-{6-[6-methoxy-5-(4-methyl-imidazol-1-yl)-pyridin-2-yl]-4-methyl-pyridazin-3-yl}-amine |
InChI |
InChI=1S/C23H23FN6O/c1-14-11-20(28-29-22(14)26-16(3)17-5-7-18(24)8-6-17)19-9-10-21(23(27-19)31-4)30-12-15(2)25-13-30/h5-13,16H,1-4H3,(H,26,29)/t16-/m0/s1 |
InChI Key |
JZCREVMHGYOLRL-INIZCTEOSA-N |
SMILES |
CC1=CC(C2=NC(OC)=C(N3C=C(C)N=C3)C=C2)=NN=C1N[C@H](C4=CC=C(F)C=C4)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BPN-15606; BPN15606; BPN 15606 |
Origin of Product |
United States |
Overview of Gamma Secretase Modulation As a Therapeutic Strategy in Alzheimer S Disease Pathogenesis Research
Gamma-secretase is a crucial enzyme complex involved in the cleavage of the amyloid precursor protein (APP). patsnap.comdzne.de This process can generate various forms of amyloid-beta (Aβ) peptides. dzne.de A central tenet of the amyloid hypothesis of Alzheimer's disease is that the accumulation of longer, more aggregation-prone forms of Aβ, particularly Aβ42, initiates a cascade of events leading to synaptic dysfunction, neuronal loss, and cognitive decline. rsc.orgexlibrisgroup.com
Therapeutic strategies have therefore targeted gamma-secretase. Initial approaches involved gamma-secretase inhibitors (GSIs), which aimed to block the enzyme's activity altogether. patsnap.com However, GSIs were found to have significant side effects due to their non-selective inhibition of the cleavage of other essential proteins, such as the Notch receptor, which plays a vital role in cellular signaling. rupress.orgd-nb.info
Significance of Amyloid Beta Peptide Homeostasis in Neuropathological Research
The maintenance of amyloid-beta peptide homeostasis, or the balance between the production and clearance of Aβ peptides, is critical for normal brain function. In the context of Alzheimer's disease research, dysregulation of this homeostasis is considered a primary driver of pathology. nih.gov The "amyloid cascade hypothesis" posits that an imbalance leading to the accumulation of Aβ, particularly the Aβ42 isoform, is the initiating event in the disease process. rsc.orgresearchgate.net
This accumulation leads to the formation of soluble oligomers and, eventually, insoluble amyloid plaques, which are a hallmark of Alzheimer's disease. patsnap.comdzne.de These amyloid aggregates are believed to be toxic to neurons, leading to a cascade of downstream events including the hyperphosphorylation of tau protein (forming neurofibrillary tangles), synaptic dysfunction, and ultimately, widespread neuronal death and cognitive decline. nih.govresearchgate.net
Research into amyloid-beta homeostasis is therefore central to understanding and treating Alzheimer's disease. Therapeutic strategies that can restore this balance by either reducing the production of pathogenic Aβ species or enhancing their clearance are of significant interest.
Preclinical Pharmacological Efficacy Studies of Bpn 15606 in Disease Models
In Vitro Efficacy Assessments
In vitro studies utilizing human neuroblastoma SH-SY5Y cells engineered to overexpress APP have been crucial in determining the initial efficacy of BPN-15606. In these cell-based assays, this compound demonstrated potent and dose-dependent reduction of Aβ42 and Aβ40 secretion. medchemexpress.com
Specifically, this compound was found to attenuate the production of Aβ42 with a half-maximal inhibitory concentration (IC50) of 7 nM. researchgate.netprobechem.com The IC50 value for the inhibition of Aβ40 production was 17 nM. medchemexpress.commedchemexpress.com These findings highlight the compound's preferential activity against the more pathogenic Aβ42 species. nih.gov Importantly, this modulation of Aβ production occurred without inhibiting the total γ-secretase activity, as evidenced by the lack of effect on Notch cleavage at concentrations as high as 25 µM. researchgate.netnih.gov
| Cell Line | Peptide | IC50 Value |
| SH-SY5Y-APP | Aβ42 | 7 nM |
| SH-SY5Y-APP | Aβ40 | 17 nM |
This table summarizes the in vitro efficacy of this compound in reducing amyloid-beta peptide levels in human neuroblastoma cells.
To better mimic the complex environment of the human brain, the efficacy of this compound was assessed in three-dimensional (3D) human neural cell culture models of Alzheimer's disease. These advanced models are capable of developing key pathological features of the disease, including Aβ plaques and neurofibrillary tangles.
In a 3D human neural cell culture model, treatment with this compound led to a significant reduction in the levels of both soluble and insoluble Aβ42 and Aβ40, as well as a decrease in the Aβ42/Aβ40 ratio. researchgate.net Furthermore, the treatment also resulted in a significant decrease in levels of insoluble pThr181 tau, a marker of tau hyperphosphorylation, and total tau. researchgate.netprobechem.comresearchgate.net These results suggest that by reducing the initial amyloid pathology, this compound may also mitigate downstream tau pathology. nih.gov
The therapeutic potential of this compound was further explored using neurons derived from induced pluripotent stem cells (iPSCs) of patients with familial early-onset Alzheimer's disease (fEOAD). cambridge.org These patient-derived neurons carry specific mutations (e.g., in PSEN1 or APP) that cause the disease, providing a highly relevant model for testing drug efficacy. cambridge.orgmdpi.com
Studies using iPSC-derived neurons from patients with fEOAD, including those with the PSEN1 A246E mutation, demonstrated that this compound treatment could effectively lower the elevated levels of Aβ42. cambridge.orgnih.gov Importantly, none of the tested iPSC-derived neuronal cell lines from patients with various fEOAD mutations were resistant to the Aβ42-lowering effects of this compound. cambridge.org These findings not only confirm the compound's mechanism of action in a human genetic context but also support its potential as a therapy for genetically driven forms of Alzheimer's disease. cambridge.orgnih.govescholarship.org An endotype-centric screening approach using these models showed that this compound treatment could partially restore the normal neuronal state and inhibit disease-associated endotypes like cell cycle re-entry. nih.govubc.ca
Investigations in Three-Dimensional Human Neural Cell Culture Models
In Vivo Efficacy in Transgenic Rodent Models
The efficacy of this compound in reducing Aβ levels in the central nervous system (CNS) was evaluated in both rats and mice. Oral administration of this compound resulted in a significant and dose-dependent lowering of Aβ42 levels in the brain and cerebrospinal fluid (CSF) of these animals. researchgate.netnih.govcambridge.org
In C57BL/6 mice, daily oral administration of this compound for seven days showed excellent dose-dependent efficacy in lowering both Aβ42 and Aβ40 levels in the plasma and brain. medchemexpress.com Similarly, in Sprague-Dawley rats, a nine-day treatment course led to dose-dependent reductions of Aβ42 and Aβ40 in the CSF. researchgate.netmedchemexpress.com Notably, significant reductions in CNS Aβ42 were observed at doses as low as 5-10 mg/kg. researchgate.netnih.govprobechem.com
| Animal Model | Treatment Duration | Effect on Aβ Levels |
| C57BL/6 Mice | 7 days | Dose-dependent decrease in plasma and brain Aβ42 and Aβ40 |
| Sprague-Dawley Rats | 9 days | Dose-dependent decrease in CSF Aβ42 and Aβ40 |
This table shows the in vivo efficacy of this compound on CNS amyloid-beta levels in wild-type rodents.
The long-term efficacy of this compound was assessed in transgenic mouse models that develop age-dependent amyloid pathology, such as the PSAPP mouse model. This model co-expresses mutant human APP and presenilin 1 (PS1), leading to robust Aβ plaque formation. researchgate.net
In a preventative study, treatment of pre-plaque (3-month-old) PSAPP mice with this compound for three months resulted in a significant reduction in amyloid plaque load in both the cortex and hippocampus. researchgate.netnih.govescholarship.org This was accompanied by an attenuation of associated pathologies, including microgliosis and astrogliosis. researchgate.netnih.gov However, when the treatment was initiated in older, post-plaque (6-month-old) mice, it was found to be ineffective at reducing the established plaque burden. researchgate.netnih.gov These findings suggest that this compound may be most effective as a preventative therapy when administered before significant amyloid pathology has developed. researchgate.netnih.govescholarship.org
| Mouse Model | Treatment Age | Duration | Outcome on Amyloid Plaque Load |
| PSAPP | 3 months (pre-plaque) | 3 months | Significant reduction |
| PSAPP | 6 months (post-plaque) | 3 months | Ineffective |
This table illustrates the impact of this compound on amyloid plaque load in a transgenic mouse model of Alzheimer's disease.
Impact on Phosphorylated Tau Protein Levels
This compound has demonstrated the ability to influence tau pathology, a critical component of Alzheimer's disease. In a three-dimensional (3D) human neural cell culture model of AD, treatment with this compound effectively lowered levels of phosphorylated tau. nih.govresearchgate.net Specifically, a significant reduction in phosphorylated Thr181 tau was observed. researchgate.net Furthermore, studies in the Ts65Dn mouse model of Down syndrome, which exhibits age-related AD-like phenotypes including tau hyperphosphorylation, showed that administration of this compound reversed abnormal tau phosphorylation. nih.govnih.gov These findings suggest that by modulating γ-secretase activity, this compound can mitigate the downstream pathological cascade that includes the abnormal phosphorylation of tau proteins. nih.govresearchgate.net
Mitigation of Neurodegenerative Phenotypes in Mouse Models of Down Syndrome
In the Ts65Dn mouse model, which carries a triplication of a portion of chromosome 21 including the amyloid precursor protein (APP) gene, this compound has shown promise in alleviating several neurodegenerative phenotypes associated with Down syndrome. nih.govnih.gov Treatment with this compound led to a significant decrease in the levels of amyloid-β (Aβ) peptides Aβ40 and Aβ42 in both the cortex and hippocampus. nih.gov
Beyond its effects on Aβ, this compound treatment also addressed other cellular dysfunctions. It rescued the hyperactivation of Rab5, a protein involved in endosome regulation, and normalized deficits in neurotrophin signaling. nih.gov Additionally, the treatment led to a normalization of synaptic protein levels. nih.govnih.gov These results indicate that by targeting the processing of Aβ peptides, this compound can counter a range of Alzheimer's-related pathologies in the context of Down syndrome. researchgate.netnih.gov
Analysis of Microgliosis and Astrogliosis in Murine Models
Neuroinflammation, characterized by the activation of microglia (microgliosis) and astrocytes (astrogliosis), is a key feature of Alzheimer's disease pathology. Preclinical studies have shown that this compound can effectively reduce these inflammatory responses in mouse models.
In the PSAPP transgenic mouse model of AD, which expresses a mutant form of human APP and presenilin 1 (PS1), administration of this compound to pre-plaque (3-month-old) mice for three months resulted in a significant reduction in both microgliosis and astrogliosis. researchgate.netnih.gov Similarly, in the Ts65Dn mouse model of Down syndrome, this compound treatment reduced both astrocytosis and microgliosis. nih.govnih.gov Specifically, pathological changes in GFAP-labeled astrocytes in the entorhinal cortex and medial septum, as well as microglial abnormalities in the hippocampus, were significantly improved. nih.gov This suggests that the anti-inflammatory effects of this compound are a significant component of its therapeutic potential. nih.govresearchgate.net
Impact of this compound on Gliosis in Murine Models
| Mouse Model | Pathology | Effect of this compound | Reference |
|---|---|---|---|
| PSAPP Transgenic (AD Model) | Microgliosis | Reduced | researchgate.netnih.gov |
| PSAPP Transgenic (AD Model) | Astrogliosis | Reduced | researchgate.netnih.gov |
| Ts65Dn (Down Syndrome Model) | Microgliosis | Reduced | nih.govnih.gov |
| Ts65Dn (Down Syndrome Model) | Astrocytosis | Reduced | nih.govnih.gov |
Reversal of Cognitive Impairment in Established Animal Models of Alzheimer's Disease
A crucial measure of the potential efficacy of any AD therapeutic is its ability to improve cognitive function. In the PSAPP mouse model, this compound demonstrated the capacity to mitigate cognitive deficits. nih.govresearchgate.net When administered to 3-month-old pre-plaque mice for three months, the compound attenuated cognitive impairment as assessed by behavioral tests. researchgate.netnih.gov However, it is noteworthy that the treatment was not effective when administered to older, post-plaque (6-month-old) mice, suggesting that this compound may be most effective as a preventative or early-stage treatment. researchgate.netnih.gov
In the Ts65Dn mouse model of Down syndrome, treatment with this compound also led to a reversal of cognitive deficits. nih.gov This improvement in cognition correlates with the observed reductions in Aβ peptides, neuroinflammation, and the normalization of cellular and synaptic function. nih.govnih.gov
Effect of this compound on Cognitive Function in Animal Models
| Animal Model | Age at Treatment Initiation | Outcome on Cognitive Impairment | Reference |
|---|---|---|---|
| PSAPP Transgenic (AD Model) | 3 months (pre-plaque) | Attenuated | researchgate.netnih.gov |
| PSAPP Transgenic (AD Model) | 6 months (post-plaque) | Ineffective | researchgate.netnih.gov |
| Ts65Dn (Down Syndrome Model) | 3 months | Reversed | nih.gov |
Pharmacokinetic and Pharmacodynamic Characterization of Bpn 15606 in Preclinical Research
Target Engagement Studies within the Gamma-Secretase Complex
BPN-15606 functions as a GSM by allosterically modulating the γ-secretase complex, an enzyme crucial in the production of Aβ peptides. researchgate.netnih.gov This modulation selectively reduces the production of longer, more amyloidogenic Aβ species, such as Aβ42 and Aβ40, while increasing the formation of shorter, less aggregation-prone peptides like Aβ38 and Aβ37. rupress.org
Binding to Presenilin 1 (PS1) N-terminal Fragment (NTF) Domain
The catalytic core of the γ-secretase complex is the presenilin (PS) protein, which exists as two isoforms, PS1 and PS2. d-nb.info Presenilin is cleaved into an N-terminal fragment (NTF) and a C-terminal fragment (CTF), both of which are essential for the enzyme's catalytic activity. d-nb.info Research indicates that some GSMs directly target the PS1 subunit. nih.gov Photoaffinity labeling studies have suggested that certain classes of GSMs bind to the transmembrane domain 1 (TMD1) of PS1, influencing the enzyme's conformation and substrate processing. acs.org This interaction is believed to be key to the allosteric modulation of γ-secretase activity. acs.org
Confirmation of Allosteric Site Interaction within PS1
This compound binds to an allosteric site within the γ-secretase complex, a mechanism that distinguishes it from γ-secretase inhibitors (GSIs) which block the enzyme's active site. researchgate.netnih.gov This allosteric interaction allows this compound to modulate the cleavage of the amyloid precursor protein (APP) without inhibiting the processing of other critical substrates like Notch. nih.govnih.gov The lack of Notch inhibition is a significant advantage, as it avoids the toxicities associated with GSIs observed in clinical trials. rupress.orgnih.gov Some studies suggest that certain GSMs may bind to both presenilin fragments, indicating an unusual binding site within the γ-secretase complex. researchgate.netresearchgate.net
Pharmacodynamic Responses: Time-Course and Dose-Dependent Effects on Amyloid-Beta Levels
Preclinical studies have consistently demonstrated the potent and dose-dependent effects of this compound on Aβ levels in various models.
In vitro, this compound effectively reduces the production of Aβ42 and Aβ40 in human neuroblastoma cells (SH-SY5Y) that overexpress APP. medchemexpress.comresearchgate.net The IC50 values, which represent the concentration of the drug required to inhibit 50% of the Aβ production, highlight its potency.
| Cell Line | Aβ Species | IC50 Value |
| SH-SY5Y-APP | Aβ42 | 7 nM |
| SH-SY5Y-APP | Aβ40 | 17 nM |
| Data sourced from MedchemExpress and other research articles. nih.govmedchemexpress.com |
In vivo studies in mice and rats have corroborated these findings. Oral administration of this compound leads to a significant and dose-dependent reduction of Aβ42 and Aβ40 levels in the plasma, brain, and cerebrospinal fluid (CSF). nih.govmedchemexpress.comcambridge.org
A time-course study in C57BL/6 mice following a single 25 mg/kg oral dose of this compound showed a rapid and sustained effect. nih.govmedchemexpress.com The reduction in brain and plasma Aβ42 and Aβ40 levels began approximately 30 to 60 minutes after administration and persisted for at least 24 hours. nih.govmedchemexpress.com
| Animal Model | Dose (Oral) | Effect on Aβ Levels |
| Mice | 10 mg/kg/day for 6 months | Significantly reduced amyloid plaque load. researchgate.net |
| Mice | 5-10 mg/kg | Significantly lowered CNS Aβ42 levels. researchgate.netcambridge.org |
| Rats | 5-10 mg/kg | Significantly lowered CNS Aβ42 levels. researchgate.netcambridge.org |
| Ts65Dn Mice | 10 mg/kg/weekday for 4 months | Significantly decreased Aβ40 and Aβ42 in cortex and hippocampus. nih.gov |
| This table summarizes findings from multiple preclinical studies. |
In Vivo Exposure Profiling in Research Animal Species
Pharmacokinetic studies have been conducted in several animal species to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies are crucial for determining the compound's suitability for further development.
In mice and rats, this compound has demonstrated acceptable pharmacokinetic properties, including good bioavailability and half-life. medchemexpress.com Following oral administration, the compound is absorbed and distributed to the central nervous system, where it exerts its pharmacodynamic effects. nih.gov A PET radiotracer based on this compound showed good brain uptake in mice, with higher concentrations observed in key brain regions like the cortex and hippocampus in a transgenic mouse model of Alzheimer's disease compared to wild-type mice. d-nb.inforupress.org
| Species | Administration Route | Key Findings |
| Mice | Oral (5, 10, 25, 50 mg/kg) | Dose-dependent exposure and reduction in plasma and brain Aβ levels. nih.govmedchemexpress.com |
| Rats | Oral (5, 25, 50 mg/kg) | Dose-dependent exposure and reduction in plasma and CSF Aβ levels. nih.govmedchemexpress.com |
| Cynomolgus Macaques | Oral (Dose escalation: 3, 10, 30, 100, 300 mg/kg) | Dose-dependent increase in plasma drug concentrations. researchgate.net |
| This table presents a summary of in vivo exposure studies. |
Metabolite Profiling for Research Compound Characterization
Metabolite profiling studies are essential to identify the metabolic fate of a drug candidate and to ensure that no unique human metabolites are formed that could lead to unforeseen toxicity. This compound has undergone metabolite profiling in hepatocytes from five different species: mouse, rat, dog, monkey, and human. nih.govcambridge.orgresearchgate.net These studies confirmed the absence of unique human metabolites and showed that there were no major human metabolites, defined as those accounting for more than 10% of the parent compound. cambridge.org This favorable metabolite profile supports the progression of this compound into further nonclinical and potentially clinical development. researchgate.net
Advanced Mechanistic Investigations and Systems Biology Approaches
Computational Modeling of Enzyme-Ligand Interactions
Computational modeling plays a crucial role in understanding the interaction between gamma-secretase modulators like BPN-15606 and their enzymatic target. While specific detailed computational modeling studies focused solely on this compound were not extensively detailed in the provided results, the application of these techniques to gamma-secretase modulators in general provides a framework for how this compound's interactions can be investigated. Computational analysis and QSAR models have been applied to a diverse set of gamma-secretase ligands to understand the molecular basis of modulation. These approaches aim to describe the modulatory effects using structural and chemical descriptors. Modeling the active semi-open state of gamma-secretase, including helix side chains, loops, and the membrane environment, is crucial for these studies. Such computational methods can help in exploring how enzymes recognize and bind ligands, providing insights into essential biological interactions. The successful mapping of the GSM binding site within gamma-secretase, in conjunction with Cryo-EM structures, is expected to enable compound docking, facilitating rational structural modifications for identifying more potent candidates.
Cryo-Electron Microscopy (Cryo-EM) Studies of Gamma-Secretase in Complex with Modulators
Cryo-Electron Microscopy (Cryo-EM) has provided significant breakthroughs in visualizing the structure of the gamma-secretase complex and its interactions with substrates and modulators. High-resolution Cryo-EM structures of human gamma-secretase have been determined, revealing the arrangement of its four core subunits: presenilin-1 (PSEN1), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2). These structures show presenilin as the catalytic subunit with two transmembrane aspartates in the active site.
Cryo-EM studies have also captured gamma-secretase in complex with various inhibitors and modulators, providing insights into their binding sites and mechanisms. For instance, studies have shown that different gamma-secretase inhibitors (GSIs) occupy a similar location on presenilin 1, interfering with substrate recruitment. A classic GSM, E2012, has been shown to bind to an allosteric site on the extracellular side of gamma-secretase, potentially explaining its modulating activity. While direct Cryo-EM structures of this compound bound to gamma-secretase were not specifically detailed in the provided snippets, the availability of high-resolution structures of gamma-secretase with other modulators is highly relevant. These structures enable compound docking and provide a structural platform for understanding how GSMs like this compound might interact with the complex to selectively modulate its activity. Further structural investigations of gamma-secretase with specific modulators are expected to provide more information for the design and optimization of these compounds.
Transcriptomic Analyses in Cerebral Cortex Responses to this compound
Transcriptomic analysis, particularly using RNA sequencing, has been employed to investigate the system-wide effects of this compound in the cerebral cortex. A study in young male and female wild-type mice treated with this compound for 9 weeks revealed altered expression of 1031 genes in the cerebral cortex. This included a substantial proportion of sex-specific gene responses. Analysis of upstream regulators identified presenilin-1 (Psen1), a component of the gamma-secretase complex, as a top upstream regulator in both sexes.
Differential Gene Expression Associated with Oxidative Phosphorylation and Mitochondrial Functions
Treatment with this compound was found to alter the expression of genes associated with oxidative phosphorylation and other mitochondrial functions in the cerebral cortex of mice. Mitochondrial dysfunction and altered oxidative phosphorylation pathways have been implicated in neurodegenerative processes, including Alzheimer's disease. Transcriptomic studies in other contexts have also highlighted the involvement of oxidative phosphorylation and mitochondrial dysfunction. The observed changes suggest that this compound may influence neuronal energy metabolism.
Alterations in Protein Ubiquitination and Sirtuin Signaling Pathways
The transcriptomic analysis also indicated that this compound treatment altered the expression of genes related to protein ubiquitination and sirtuin signaling. Protein ubiquitination is a crucial post-translational modification involved in protein degradation and signaling. Sirtuins are a family of protein deacetylases that play roles in various cellular processes, including stress responses, mitochondrial homeostasis, and protein aggregation. Activation of sirtuin signaling pathways is being explored for potential therapeutic benefits in aging-related neurodegenerative diseases. The modulation of these pathways by this compound suggests potential effects on protein homeostasis and cellular resilience.
Sex-Specific Transcriptional Responses and Immune Pathway Modulation
A notable finding from the transcriptomic analysis was the presence of significant sex-specific gene responses, accounting for 55% of the altered genes. The top sex-specific responses included those related to immune responses. Sex differences in immune system responses and transcriptomes have been observed in various contexts. Sex-differing genes in the this compound study were enriched for pathways including B cell receptor signaling. This highlights the importance of considering sex as a biological variable in evaluating the effects of this compound.
Identification of Upstream Regulatory Kinases (e.g., SAPK/JNK, ILK, PI3K/AKT)
Analysis of upstream regulators in the transcriptomic data identified several kinase signaling pathways as being influenced by this compound, particularly in the context of sex-specific responses. Sex-differing genes were enriched for pathways such as SAPK/JNK, ILK, and PI3K/AKT signaling. Mitogen protein kinases were also identified among the top upstream regulators of the observed GSM:Sex interactions. These pathways are known to be involved in various cellular processes, including stress responses, cell survival, and inflammation. Their modulation by this compound suggests potential downstream effects on these critical cellular functions.
Here is a summary of the transcriptomic findings:
| Category | Key Findings in Response to this compound Treatment in Mouse Cerebral Cortex |
| Total Altered Genes | 1031 |
| Sex-Specific Gene Responses | 576 (55% of altered genes) |
| Upstream Regulators | Presenilin-1 (Psen1) (Top regulator in both sexes) |
| Affected Pathways (General) | Oxidative phosphorylation, mitochondrial functions, protein ubiquitination, sirtuin signaling |
| Affected Pathways (Sex-Specific Enrichment) | SAPK/JNK, ILK, PI3K/AKT, B cell receptor signaling |
| Top Upstream Regulators of GSM:Sex Interactions | Mitogen protein kinases |
Proteomic and Lipidomic Mapping of Endosomal Compartments
The endolysosomal system plays a crucial role in cellular processes, including protein degradation, recycling, and trafficking researchgate.netnih.gov. Dysregulation of endosomal trafficking and enlargement of early endosomes are observed as early pathological manifestations in Alzheimer's disease bohrium.comfrontiersin.org. Amyloid precursor protein (APP) processing by beta- and gamma-secretases, which generates amyloidogenic Aβ species, can occur within the endolysosomal system researchgate.netnih.gov.
Methods for the isolation and analysis of endosomal compartments are essential for understanding these processes. An approach for rapid isolation of early/sorting endosomes through affinity capture of the early endosome-associated protein EEA1 (Endo-IP) has been developed researchgate.netnih.govresearchgate.net. This method allows for proteomic and lipidomic analysis of early endosomes researchgate.netnih.govresearchgate.net.
Using Endo-IP combined with targeted proteomics, researchers can obtain spatial digital snapshots of APP processing by beta and gamma-secretases within early/sorting endosomes and lysosomes researchgate.netnih.gov. This approach has demonstrated that early/sorting endosomes contain substantial levels of Aβ cleavage products from both beta- and gamma-secretase activities researchgate.netnih.gov. Furthermore, it allows for the quantification of the effect of gamma-secretase modulators, such as this compound, on secretase action at the organelle level researchgate.netnih.gov.
This compound, as a gamma-secretase modulator, binds to an allosteric site within the gamma-secretase complex and reduces the amount of secreted Aβ42 researchgate.net. Studies have shown that this compound can alter the extent of Aβ accumulation in endosomes and lysosomes researchgate.net. In vitro, this compound has been shown to reduce C99 and Aβ42 levels, decrease Rab5 activation, and restore endosome size and neurotrophin trafficking bohrium.com. This suggests that this compound can normalize endosomal structure and function bohrium.com.
While the provided search results discuss the application of proteomic and lipidomic methods to study endosomes and APP processing, specific detailed data tables directly mapping the proteomic and lipidomic profiles of endosomal compartments specifically under the influence of this compound treatment were not explicitly found in the snippets. The research indicates that such studies are feasible and have been conducted to quantify the effects of GSMs on Aβ products within organelles researchgate.netnih.gov.
Investigation of this compound Effects on Cellular Pathways Responsive to Environmental Factors (e.g., Air Pollution)
Chronic exposure to air pollution is linked to accelerated cognitive decline and an increased risk of Alzheimer's disease researchgate.netresearchgate.netcurealz.orgusc.edu. Studies in rodents exposed to air pollution have shown increased amyloid peptides and behavioral impairments researchgate.netresearchgate.net. Air pollution can impair neurogenesis and activate microglial cells curealz.org.
This compound has been investigated for its potential protective effects against the neurotoxicity induced by air pollution curealz.orgusc.eduusc.edu. Research in mice exposed to air pollution subfractions, such as ambient nanoparticulate matter (nPM) and diesel exhaust particles (DEP), has shown that this compound can attenuate the amyloidogenic effects researchgate.netresearchgate.netresearchgate.net. Specifically, this compound decreased Aβ42 levels during nPM and DEP exposure in wild-type mice researchgate.netresearchgate.net. This attenuation of Aβ42 by this compound may be a mechanism by which it offers protection against air pollution-induced increases in Alzheimer's disease risk researchgate.netresearchgate.netresearchgate.net.
Single-cell studies of messenger RNA have indicated that this compound attenuates the impairment of neurogenesis in adult brains caused by air pollution curealz.org. This compound has also been observed to modify levels of neuronal proteins, including those at the synapse and enzymes involved in generating amyloid peptides curealz.org.
Transcriptome analysis in the cerebral cortex of mice treated with this compound revealed altered expression of genes associated with various cellular pathways usc.edu. These included pathways related to oxidative phosphorylation and other mitochondrial functions, protein ubiquitination, and sirtuin signaling usc.edu. Sex-specific responses were also observed, with immune responses being among the top sex-specific alterations usc.edu. Sex-differing genes were enriched for signaling pathways such as SAPK/JNK, ILK, PI3K/AKT, and B cell receptor signaling usc.edu. Mitogen protein kinases were identified as significant upstream regulators of the interaction between this compound and sex usc.edu. These pathways are known to be highly responsive to numerous Alzheimer's disease risk factors, including air pollution usc.edu. Ongoing experiments are examining the combined effects of air pollution and this compound on neurotoxicity usc.edu.
The research suggests that this compound may exert its protective effects against air pollution-induced neurotoxicity through multiple mechanisms, including the attenuation of Aβ42 production and modulation of cellular pathways involved in mitochondrial function, protein degradation, immune responses, and kinase signaling.
Data Table:
While detailed quantitative data from proteomic and lipidomic studies specifically on endosomal compartments treated with this compound were not extensively provided in the search results, the following table summarizes key findings related to this compound's effects on Aβ levels and neurogenesis in the context of air pollution exposure, based on the search results.
| Study Model | Exposure/Treatment | Key Finding | Source |
| Wild-type mice | Air pollution + this compound | Attenuated AirPoll impairment of neurogenesis in adult brains. | curealz.org |
| Wild-type mice | nPM/DEP exposure + GSM-15606 | Decreased Aβ42 during nPM and DEP exposure. | researchgate.netresearchgate.net |
| Adult brains (mice) | Air pollution + this compound | Modified levels of neuronal proteins, including synaptic and Aβ-generating enzymes. | curealz.org |
| Ts65Dn mice | BPN15606 treatment | Significantly decreases levels of Aβ40 and Aβ42. | researchgate.net |
| In vitro | BPN15606 | Reduced C99 and Aβ42, reduced Rab5 activation, restored endosome size/trafficking. | bohrium.com |
Translational Research Implications and Future Directions for Bpn 15606 Research
Role in Primary and Secondary Prevention Strategies for Amyloid-Beta Pathologies
BPN-15606 has shown considerable promise as a potential agent for both primary and secondary prevention of amyloid-beta (Aβ) pathologies, a key hallmark of Alzheimer's disease. escholarship.orgnih.govnih.gov The rationale for its use in prevention stems from the amyloid cascade hypothesis, which posits that the accumulation of Aβ is an early and critical event in the disease process. nih.govrupress.org
Primary prevention strategies aim to intervene before the pathological cascade begins, a role for which this compound appears well-suited. Studies in preclinical models have demonstrated that administration of this compound before the onset of significant plaque formation can prevent cognitive decline, reduce amyloid plaque load, and mitigate associated neuroinflammation, including microgliosis and astrogliosis. researchgate.netescholarship.orgnih.govnih.gov This suggests that early intervention with a γ-secretase modulator like this compound could potentially delay or even prevent the clinical manifestation of Alzheimer's in at-risk individuals.
In the context of secondary prevention, where the goal is to slow or halt disease progression after initial pathological changes have occurred but before the onset of severe symptoms, this compound has also been investigated. Research in the PSAPP mouse model of Alzheimer's disease indicated that while the compound was effective when given to pre-plaque mice, it was ineffective when administered to mice that already had a significant plaque burden. escholarship.orgnih.govnih.gov This highlights a critical window for therapeutic intervention and underscores the importance of early diagnosis and treatment.
Furthermore, the potential application of this compound extends to other conditions characterized by Aβ pathology, such as Down syndrome, where the increased gene dose for the amyloid precursor protein (APP) leads to a higher risk of developing Alzheimer's disease. nih.gov Research has also explored its utility in mitigating the neurotoxic effects of environmental factors like air pollution, which has been linked to increased AD risk and amyloid peptide production. curealz.org
Exploration of this compound in Disease-Modifying Therapeutic Approaches
The exploration of this compound as a disease-modifying therapy for Alzheimer's disease is a central focus of ongoing research. Unlike symptomatic treatments, disease-modifying therapies aim to alter the underlying course of the disease. escholarship.org this compound, as a γ-secretase modulator (GSM), represents a promising approach in this domain. cambridge.org
Preclinical studies have provided substantial evidence for the disease-modifying potential of this compound. In various animal models, treatment with this compound has been shown to:
Significantly lower Aβ42 levels in the brain, plasma, and cerebrospinal fluid (CSF). nih.govrupress.orgcambridge.org
Reduce the formation of amyloid plaques. researchgate.netnih.govnih.gov
Decrease neuroinflammation, as indicated by reduced microgliosis and astrogliosis. researchgate.netnih.govnih.gov
Attenuate cognitive deficits. researchgate.netescholarship.orgnih.govnih.gov
Normalize levels of synaptic proteins and tau phosphorylation. nih.gov
A study using induced pluripotent stem cell (iPSC)-derived neurons from patients with familial early-onset Alzheimer's disease demonstrated that this compound could attenuate the production of Aβ peptide variants and modify the disease-associated transcriptional state. cambridge.org This highlights its potential to reverse disease endotypes at a molecular level. escholarship.org
Development of Novel Research Methodologies for Gamma-Secretase Modulation Studies
The investigation of this compound and other γ-secretase modulators (GSMs) has spurred the development of innovative research methodologies to better understand the complex process of γ-secretase modulation. These new tools and techniques are crucial for advancing the field and for the discovery of future therapeutic agents.
One significant area of development is in the use of advanced cellular models. The use of induced pluripotent stem cell (iPSC)-derived neurons from patients with familial Alzheimer's disease has provided a powerful platform to study the effects of GSMs in a human-relevant context. cambridge.orgescholarship.org These models allow researchers to investigate not only the impact on amyloid-beta (Aβ) production but also on disease-related cellular and molecular "endotypes," offering a more comprehensive evaluation of a drug's potential efficacy. escholarship.org For instance, RNA-sequencing of these iPSC-derived neurons has been used to assess the ability of compounds like this compound to revert the transcriptional signature of the disease back towards a healthy state. cambridge.orgescholarship.org
Another key advancement is the development of molecular imaging tools to visualize γ-secretase in the living brain. rupress.org Researchers have synthesized a radiotracer based on the this compound structure, [11C]SGSM-15606, for use with positron emission tomography (PET). rupress.orgd-nb.info This technology allows for the non-invasive imaging of γ-secretase distribution and density in the brain, providing valuable insights into its role in both normal physiology and in Alzheimer's disease. rupress.org Such imaging techniques are also critical for confirming target engagement in clinical trials, ensuring that a drug is reaching its intended target in the brain. d-nb.info
Furthermore, sophisticated analytical techniques like liquid chromatography-mass spectrometry (LC/MS/MS) have been essential for precisely quantifying the different Aβ peptide species produced in response to GSM treatment. rupress.org This level of detail is critical for understanding the specific modulatory effects of a compound and for differentiating it from non-selective inhibitors.
Future Directions for Understanding Gamma-Secretase Modulation Mechanisms and Identifying Subsequent Research Compounds
The research journey with this compound has paved the way for several exciting future directions aimed at deepening our understanding of γ-secretase modulation and identifying the next generation of therapeutic compounds.
A primary goal for future research is to further elucidate the precise molecular mechanisms by which GSMs like this compound interact with the γ-secretase complex. While it is known that they bind allosterically, the exact binding sites and the conformational changes they induce in the enzyme are still areas of active investigation. rupress.org High-resolution structural studies, such as cryo-electron microscopy, will be instrumental in providing a more detailed picture of these interactions. d-nb.inforesearchgate.net A deeper mechanistic understanding will facilitate the rational design of more potent and selective modulators.
Another important avenue of research is the continued optimization of the pharmacological properties of GSMs. Although this compound demonstrated significant promise, drug discovery is an iterative process. nih.govrupress.org Indeed, optimization efforts based on the this compound scaffold have already led to the identification of backup compounds with potentially improved properties. cambridge.org Future research will focus on enhancing characteristics such as brain penetrance, metabolic stability, and minimizing any potential off-target effects. mdpi.com
The development of more refined and predictive preclinical models is also crucial. This includes the use of 3D human neural cell culture models of Alzheimer's disease, which can more accurately recapitulate the complex cellular interactions and pathologies of the human brain. researchgate.net Combining these advanced models with multi-omics approaches (e.g., transcriptomics, proteomics) will allow for a more comprehensive assessment of a compound's efficacy and its impact on various disease-related pathways. escholarship.org
Q & A
Q. What is the mechanistic basis of BPN-15606’s modulation of γ-secretase activity, and how does it selectively reduce Aβ42/Aβ40 production?
this compound binds to an allosteric site within the γ-secretase complex, shifting amyloid precursor protein (APP) cleavage toward shorter Aβ peptides (e.g., Aβ38/Aβ37) without inhibiting Notch proteolysis . This modulation reduces neurotoxic Aβ42/Aβ40 levels in vitro (IC50: 7 nM and 17 nM, respectively) and in vivo, as demonstrated in SHSY5Y neuroblastoma cells and rodent models . Methodologically, researchers should validate GSM specificity using Notch cleavage assays and Aβ peptide profiling via mass spectrometry .
Q. How are in vitro IC50 values for this compound translated into effective in vivo dosing regimens?
Pharmacokinetic (PK) studies in rodents indicate that oral administration achieves dose-dependent reductions in brain Aβ42/Aβ40. For example:
- In mice: 10–50 mg/kg doses over 7 days reduced plasma and brain Aβ levels .
- In rats: 5–25 mg/kg over 9 days lowered CSF Aβ42 . Researchers should design dose-escalation studies with serial biomarker measurements (e.g., CSF Aβ at 30–60 min post-dose) to optimize therapeutic windows .
Advanced Research Questions
Q. How should experimental designs account for the timing of this compound administration in Alzheimer’s disease (AD) models?
Preclinical efficacy is stage-dependent: this compound reduces plaque load and gliosis in pre-plaque PSAPP mice (3 months old) but fails in post-plaque models (6 months old) . Researchers must:
Q. What methodologies resolve contradictions in this compound’s efficacy across Aβ endotypes?
While this compound lowers Aβ42/Aβ40, it may not restore synaptic connectivity in human neuron models . To address this:
- Use single-cell RNA sequencing to map synaptic gene expression changes post-treatment.
- Integrate multi-omics data (proteomics, metabolomics) to identify compensatory pathways .
Q. How can researchers validate this compound’s target engagement and off-target effects in complex systems?
- Employ stable isotope labeling kinetics (SILK) to quantify Aβ turnover rates in CSF .
- Use cryo-EM or FRET-based γ-secretase structural assays to confirm allosteric binding .
- Screen for off-target interactions via kinase profiling or GPCR panels .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-dependent Aβ reduction in preclinical studies?
- Normalize Aβ data using log transformations (e.g., log10 GADA titers) to address skewed distributions .
- Apply mixed-effects models to account for intra-subject variability in longitudinal Aβ measurements .
- Report effect sizes with 95% confidence intervals to avoid overinterpreting marginal trends .
Q. How can mass spectrometry data (e.g., Aβ peptide profiles) be standardized across labs?
- Use reference materials (e.g., synthetic Aβ38/Aβ42) for instrument calibration .
- Adopt open-source platforms like Skyline for peak integration and quantification .
Comparative and Translational Research
Q. What criteria differentiate this compound from first-generation γ-secretase modulators (GSMs)?
- Brain penetrance : this compound’s bioavailability (F > 50%) and half-life (~6–8 hrs) exceed early GSMs .
- Safety : No Notch-related toxicity observed at 25 μM in cellular assays .
- Researchers should benchmark against failed GSMs (e.g., semagacestat) using in vitro toxicity screens and in vivo histopathology .
Q. How do species-specific differences in APP processing impact this compound’s translatability to human trials?
- Validate cross-species γ-secretase homology via sequence alignment and in silico docking.
- Use induced pluripotent stem cell (iPSC)-derived neurons from AD patients to assess human-specific responses .
Ethical and Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
